2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one
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Overview
Description
2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinazolinone moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Green chemistry principles, such as solvent-free conditions and reusable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
1-(4-methylphenyl)-2-(ethylamino)pentan-1-one: A cathinone derivative with psychoactive properties.
Uniqueness
2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one is unique due to its combination of pyridine and quinazolinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(24)23(19)16-5-4-12-21-13-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLCZNMICHPINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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